Methanol--oxoiron (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanol–oxoiron (1/1) is a coordination compound that features a methanol molecule coordinated to an oxoiron center
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanol–oxoiron (1/1) can be synthesized through the reaction of iron(II) precursors with methanol under controlled conditions. One common method involves dissolving an iron(II) precursor in acetonitrile and adding ceric ammonium nitrate in water to obtain diffraction-quality crystals .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Methanol–oxoiron (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the oxoiron center and the methanol ligand.
Common Reagents and Conditions:
Oxidation: Methanol–oxoiron (1/1) can be oxidized using strong oxidizing agents such as hydrogen peroxide or ceric ammonium nitrate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur when methanol is replaced by other ligands under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iron complexes, while reduction reactions may produce lower oxidation state species.
Scientific Research Applications
Methanol–oxoiron (1/1) has several scientific research applications:
Mechanism of Action
The mechanism of action of methanol–oxoiron (1/1) involves its ability to undergo redox reactions, which are central to its reactivity. The oxoiron center can participate in electron transfer processes, making it a versatile compound in various chemical and biological systems . The molecular targets and pathways involved include interactions with other metal centers, organic substrates, and biological molecules.
Comparison with Similar Compounds
Oxoiron(IV) Complexes: These complexes share the oxoiron center but may have different ligands, such as pyridines or other organic molecules.
Iron-Methanol Complexes: Similar to methanol–oxoiron (1/1), these complexes feature methanol coordinated to iron but may differ in the oxidation state of the iron center.
Uniqueness: Methanol–oxoiron (1/1) is unique due to its specific coordination environment and the presence of methanol as a ligand
Properties
CAS No. |
59473-94-8 |
---|---|
Molecular Formula |
CH4FeO2 |
Molecular Weight |
103.89 g/mol |
IUPAC Name |
methanol;oxoiron |
InChI |
InChI=1S/CH4O.Fe.O/c1-2;;/h2H,1H3;; |
InChI Key |
CHPAGFCKDSEBSP-UHFFFAOYSA-N |
Canonical SMILES |
CO.O=[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.